p-n-Hexyloxybenzylideneaniline
Description
Structure
3D Structure
Properties
CAS No. |
5219-49-8 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C19H23NO/c1-2-3-4-8-15-21-19-13-11-17(12-14-19)16-20-18-9-6-5-7-10-18/h5-7,9-14,16H,2-4,8,15H2,1H3 |
InChI Key |
IBVAICKBWALIQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of P N Hexyloxybenzylideneaniline
Advanced Synthesis Protocols for p-n-Hexyloxybenzylideneaniline and Structurally Related Analogs
The synthesis of this compound is primarily achieved through a condensation reaction, a cornerstone of Schiff base formation. This reaction involves the equimolar reaction of p-n-hexyloxybenzaldehyde and aniline (B41778).
The general synthetic route involves dissolving p-n-hexyloxybenzaldehyde in a suitable solvent, typically absolute ethanol (B145695), followed by the addition of aniline. The reaction mixture is then refluxed for several hours, often in the presence of a catalytic amount of an acid, such as glacial acetic acid, to facilitate the dehydration process. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude product. The solid is then collected by filtration, washed with a cold solvent like ethanol to remove unreacted starting materials, and subsequently purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
Variations of this protocol exist for the synthesis of structurally related analogs. For instance, the synthesis of other p-n-alkoxybenzylideneanilines follows the same principle, with the variation lying in the choice of the p-n-alkoxybenzaldehyde. The synthesis of 4-hexyloxybenzaldehyde itself is typically achieved through the etherification of 4-hydroxybenzaldehyde (B117250) with 1-bromohexane (B126081) in the presence of a base like potassium carbonate. tandfonline.com This modularity allows for the creation of a homologous series of compounds with varying alkyl chain lengths, which is crucial for studying structure-property relationships in liquid crystals.
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
A combination of spectroscopic techniques is indispensable for the unambiguous identification and purity assessment of this compound. These methods provide detailed information about the compound's functional groups, molecular structure, and molecular weight.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group and Bonding Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the formation of the Schiff base.
A crucial peak is observed in the region of 1615-1630 cm⁻¹, which is attributed to the stretching vibration of the imine or azomethine group (C=N). This peak is a definitive indicator of the successful condensation reaction between the aldehyde and the amine. Other significant absorptions include the C-H stretching vibrations of the aromatic rings and the aliphatic hexyl chain, typically observed around 2850-3000 cm⁻¹. The presence of the ether linkage (C-O-C) is confirmed by a strong absorption band in the region of 1240-1260 cm⁻¹. The absence of the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the starting aniline (around 3300-3400 cm⁻¹) in the final product's spectrum confirms the completion of the reaction and the purity of the compound.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=N (Imine) | 1615-1630 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-2960 |
| C-O-C (Ether) | 1240-1260 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of this compound by mapping the chemical environments of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum , the proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region, around δ 8.3-8.5 ppm. The aromatic protons of the two benzene (B151609) rings resonate in the region of δ 6.8-7.8 ppm, often showing complex splitting patterns due to coupling between adjacent protons. The protons of the hexyloxy chain exhibit characteristic signals in the upfield region. The triplet corresponding to the terminal methyl group (-CH₃) appears around δ 0.9 ppm, while the methylene (B1212753) groups (-CH₂-) of the hexyl chain resonate as multiplets between δ 1.3 and 1.8 ppm. The methylene group attached to the oxygen atom (-O-CH₂-) is deshielded and appears as a triplet around δ 4.0 ppm.
The ¹³C NMR spectrum further confirms the structure. The carbon atom of the azomethine group (C=N) is typically found in the range of δ 158-162 ppm. The aromatic carbons show signals between δ 114 and 152 ppm. The carbons of the hexyloxy chain are observed at higher field strengths, with the terminal methyl carbon appearing around δ 14 ppm and the other methylene carbons resonating between δ 22 and 31 ppm. The carbon of the methylene group attached to the oxygen atom (-O-CH₂-) is found around δ 68 ppm.
| ¹H NMR Chemical Shifts (ppm) | Assignment | ¹³C NMR Chemical Shifts (ppm) | Assignment |
| ~8.3-8.5 (s, 1H) | -CH=N- | ~158-162 | C=N |
| ~6.8-7.8 (m, 9H) | Aromatic-H | ~114-152 | Aromatic-C |
| ~4.0 (t, 2H) | -O-CH₂- | ~68 | -O-CH₂- |
| ~1.3-1.8 (m, 8H) | -(CH₂)₄- | ~22-31 | -(CH₂)₄- |
| ~0.9 (t, 3H) | -CH₃ | ~14 | -CH₃ |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides additional structural confirmation. In the mass spectrum, the molecular ion peak (M⁺) is expected to appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₉H₂₃NO), which is approximately 281.42 g/mol .
The fragmentation pattern can also be informative. Common fragmentation pathways for Schiff bases include cleavage of the C-N bond and the C-C bonds of the alkyl chain. The observation of fragment ions corresponding to the p-hexyloxybenzyl cation and the aniline cation would further support the proposed structure.
Thermodynamic Investigations of Phase Transitions in P N Hexyloxybenzylideneaniline Systems
High-Precision Calorimetric Approaches for Heat Capacity Measurements
The heat capacity of a substance is a fundamental thermodynamic property that provides deep insights into its phase behavior. High-precision calorimetry is employed to measure the heat capacity of liquid crystals like p-n-hexyloxybenzylideneaniline systems with high accuracy, especially in the vicinity of phase transitions.
Adiabatic Calorimetry for Low-Temperature and Transition Region Heat Capacity
Adiabatic calorimetry is a powerful technique for obtaining accurate heat capacity (Cp) data over a wide range of temperatures, typically from cryogenic temperatures up to the isotropic liquid phase. This method involves introducing a known amount of heat to a sample in a thermally isolated (adiabatic) environment and measuring the resulting temperature increase. By performing a series of these measurements, a detailed heat capacity curve can be constructed.
In the study of this compound derivatives, adiabatic calorimetry has been instrumental in identifying phase transitions and quantifying their thermodynamic parameters. For instance, detailed heat capacity measurements have been performed on compounds such as p-n-hexyloxybenzylidene-p'-toluidine (HBT) and p-n-hexyloxybenzylideneamino-p'-benzonitrile (HBAB) from as low as 15 K to above their clearing points. researchgate.nettandfonline.com These studies reveal λ-shaped anomalies in the heat capacity curve at the phase transition temperatures, from which the nature of the transition (e.g., first-order or second-order) can be inferred.
For example, the heat capacity of p-n-hexyloxybenzylidene-p'-toluidine (HBT) was measured between 17 K and 385 K using an adiabatic calorimeter. researchgate.net This investigation led to the discovery of a new crystal phase and provided precise data on the transitions to the nematic and isotropic liquid phases. researchgate.net Similarly, a study on p-n-hexyloxybenzylideneamino-p'-benzonitrile (HBAB) using adiabatic calorimetry revealed a crystal-crystal phase transition below the melting point. tandfonline.com
The high precision of adiabatic calorimetry allows for the accurate determination of the pre-transitional behavior on either side of a phase change, which is crucial for testing theoretical models of phase transitions.
High-Resolution Alternating Current Calorimetry for Critical Phenomena Studies
High-resolution alternating current (AC) calorimetry is a technique particularly suited for studying critical phenomena at phase transitions. capes.gov.br This method involves applying a periodically oscillating heating power to a small sample and measuring the resulting temperature oscillations. The amplitude of these temperature oscillations is inversely proportional to the heat capacity of the sample.
The key advantage of AC calorimetry is its extremely high temperature resolution, which can be on the order of millikelvins. tandfonline.com This makes it an ideal tool for investigating the subtle and sharp changes in heat capacity that occur near second-order or weakly first-order phase transitions, which are common in liquid crystal systems. By analyzing the "critical exponent" α, which describes the divergence of the heat capacity at the transition, researchers can gain insights into the universality class of the phase transition. capes.gov.br
While specific studies employing high-resolution AC calorimetry on the parent this compound were not prominently found, the technique has been widely applied to other liquid crystals to probe the nature of nematic-to-smectic-A and other subtle transitions. researchgate.netnih.gov For instance, it has been used to distinguish between second-order transitions and weakly first-order transitions, which can be challenging with less sensitive methods.
Differential Scanning Calorimetry (DSC) for Thermal Event Characterization
Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique for characterizing the thermal properties of materials. researchgate.net In a DSC experiment, the difference in heat flow required to increase the temperature of a sample and a reference is measured as a function of temperature. researchgate.net This method is particularly useful for determining the temperatures and enthalpies of phase transitions in liquid crystals. tandfonline.com
DSC provides a rapid and convenient way to screen the phase behavior of a material. researchgate.net The resulting thermogram, a plot of heat flow versus temperature, shows peaks or shifts in the baseline that correspond to thermal events such as melting, crystallization, and liquid crystal phase transitions.
Determination of Transition Temperatures (T)
The temperatures at which phase transitions occur are readily identified from a DSC thermogram. Endothermic transitions, such as melting from a crystal to a liquid crystal or a transition from a more ordered to a less ordered liquid crystal phase, appear as peaks. The onset temperature or the peak temperature of the DSC curve is typically reported as the transition temperature (T).
For derivatives of this compound, DSC has been used to determine the temperatures of various phase transitions. For example, in p-n-hexyloxybenzylideneamino-p'-fluorobenzene (B14630918) (HBAF), four distinct phase transitions were identified using calorimetry: crystal to smectic B, smectic B to smectic A, smectic A to nematic, and nematic to isotropic liquid. researchgate.net
Quantification of Enthalpies of Transition (ΔH)
The enthalpy change (ΔH) associated with a phase transition can be quantified by integrating the area of the corresponding peak in the DSC thermogram. researchgate.nettandfonline.com The enthalpy of transition is a measure of the amount of energy absorbed or released during the phase change and is a key parameter in understanding the energetics of the transition.
Detailed calorimetric studies on substituted this compound compounds have provided precise values for the enthalpies of their various phase transitions. These values are crucial for constructing a complete thermodynamic profile of the material.
Calculation of Entropies of Transition (ΔS)
The entropy of transition (ΔS) is a measure of the change in randomness or disorder during a phase transition. It can be calculated from the experimentally determined enthalpy of transition (ΔH) and the transition temperature (T) using the following relation for a first-order transition:
ΔS = ΔH / T
The entropy changes associated with different phase transitions provide valuable information about the changes in molecular ordering. For example, the entropy of the nematic to isotropic transition is related to the loss of long-range orientational order. By comparing experimental entropies with theoretical models, a deeper understanding of the molecular processes driving the phase transitions can be achieved. researchgate.net
Thermodynamic Data for this compound Systems
The following table summarizes the thermodynamic data for various phase transitions in selected derivatives of this compound, as determined by calorimetric studies.
| Compound | Transition | Transition Temperature (T) in Kelvin | Enthalpy of Transition (ΔH) in kJ/mol | Entropy of Transition (ΔS) in J/(mol·K) | Reference |
| p-n-Hexyloxybenzylideneamino-p'-fluorobenzene (HBAF) | Crystal → Smectic B | 328.07 | 23.22 | 70.7 | researchgate.net |
| Smectic B → Smectic A | 330.33 | 3.05 | 9.2 | researchgate.net | |
| Smectic A → Nematic | 334.88 | 3.41 | 10.2 | researchgate.net | |
| Nematic → Isotropic Liquid | 336.33 | 1.17 | 3.5 | researchgate.net | |
| p-n-Hexyloxybenzylidene-p'-toluidine (HBT) | Crystal (CII) → Crystal (CI) | 317.5 | 5.04 | 15.89 | researchgate.nettandfonline.com |
| Crystal (CI) → Nematic | 334.26 | 25.04 | 74.90 | researchgate.nettandfonline.com | |
| Nematic → Isotropic Liquid | 346.90 | 1.37 | 3.9 | researchgate.nettandfonline.com | |
| p-n-Hexyloxybenzylideneamino-p'-benzonitrile (HBAB) | Crystal (II) → Crystal (I) | 306.98 | 5.11 | 16.7 | tandfonline.com |
| Crystal (I) → Nematic | 334.05 | 23.77 | 71.2 | tandfonline.com | |
| Nematic → Isotropic Liquid | 375.10 | 1.75 | 3.2 | tandfonline.com |
Analysis of Polymorphic and Mesomorphic Transitions
The thermal behavior of this compound and its derivatives is characterized by a series of phase transitions from a crystalline solid to an isotropic liquid through various intermediate liquid crystalline phases, known as mesophases. These transitions involve significant changes in the molecular arrangement and are associated with distinct thermodynamic signatures.
Crystalline-to-Mesophase Transitions (e.g., Crystal-Smectic B, Crystal-Nematic)
The transition from a highly ordered crystalline state to a more fluid, yet still ordered, mesophase is a key feature of this class of compounds. In studies of HBAF, a transition from the crystalline phase to a smectic B phase was observed at 328.07 K, with a substantial enthalpy of transition of 23.22 kJ/mol and an entropy change of 70.7 J/K·mol. tandfonline.comresearchgate.net This large entropy change reflects the significant increase in positional and orientational disorder as the molecules move from a fixed crystal lattice to the layered, but more fluid, smectic B structure.
In the case of HBT, a different crystalline-to-mesophase pathway is observed. The compound first undergoes a transition between two different crystalline forms (polymorphism) before transitioning to a nematic phase at 334.26 K. tandfonline.com The enthalpy for this crystal-to-nematic transition is 25.04 kJ/mol, with a corresponding entropy change of 74.90 J/K·mol. tandfonline.com This indicates a direct transition to a phase with long-range orientational order but no long-range positional order.
Table 1: Crystalline-to-Mesophase Transition Data for this compound Derivatives
| Compound | Transition | Transition Temperature (K) | Enthalpy of Transition (ΔH) (kJ/mol) | Entropy of Transition (ΔS) (J/K·mol) |
|---|---|---|---|---|
| HBAF | Crystal → Smectic B | 328.07 | 23.22 | 70.7 |
| HBT | Crystal I → Nematic | 334.26 | 25.04 | 74.90 |
Intra-Mesophase Transitions (e.g., Smectic B-Smectic A, Smectic A-Nematic)
As the temperature increases, further transitions can occur between different types of mesophases, each representing a step-wise decrease in molecular order. For HBAF, two such transitions are observed. The first is from the more ordered smectic B phase to the less ordered smectic A phase at 330.33 K. tandfonline.comresearchgate.net This transition has a relatively small enthalpy change of 3.05 kJ/mol and an entropy change of 9.2 J/K·mol. tandfonline.comresearchgate.net
Following this, HBAF undergoes a transition from the smectic A phase to the nematic phase at 334.88 K. tandfonline.comresearchgate.net The enthalpy and entropy of this transition are 3.41 kJ/mol and 10.2 J/K·mol, respectively. tandfonline.comresearchgate.net These smaller entropy changes, compared to the crystal-to-mesophase transition, are indicative of the more subtle changes in molecular ordering between these mesophases.
Table 2: Intra-Mesophase Transition Data for p-n-Hexyloxybenzylideneamino-p'-fluorobenzene (HBAF)
| Transition | Transition Temperature (K) | Enthalpy of Transition (ΔH) (kJ/mol) | Entropy of Transition (ΔS) (J/K·mol) |
|---|---|---|---|
| Smectic B → Smectic A | 330.33 | 3.05 | 9.2 |
| Smectic A → Nematic | 334.88 | 3.41 | 10.2 |
Nematic-Isotropic Liquid Transitions
The final transition in the mesomorphic sequence is the clearing point, where the material transitions from the ordered nematic phase to a completely disordered isotropic liquid. This transition represents the loss of all long-range orientational order. For HBAF, this occurs at 336.33 K with an enthalpy change of 1.17 kJ/mol and an entropy change of 3.5 J/K·mol. tandfonline.comresearchgate.net Similarly, HBT becomes an isotropic liquid at 346.90 K, with an enthalpy of 1.37 kJ/mol and an entropy of 3.9 J/K·mol. tandfonline.com The relatively small entropy changes for this transition are characteristic of nematic-isotropic transitions and are well-described by theoretical models such as that proposed by McMillan. tandfonline.com
Table 3: Nematic-to-Isotropic Liquid Transition Data for this compound Derivatives
| Compound | Transition | Transition Temperature (K) | Enthalpy of Transition (ΔH) (kJ/mol) | Entropy of Transition (ΔS) (J/K·mol) |
|---|---|---|---|---|
| HBAF | Nematic → Isotropic Liquid | 336.33 | 1.17 | 3.5 |
| HBT | Nematic → Isotropic Liquid | 346.90 | 1.37 | 3.9 |
Discovery and Characterization of Novel Intermediate Crystalline and Smectic Phases
The study of homologous series of liquid crystals often reveals new and interesting phase behaviors. A notable discovery in the study of HBT was the identification of a new, stable crystalline phase, denoted as CII. tandfonline.com This phase exists between the known low-temperature crystalline phase (CI) and the nematic phase. The transition from CI to CII occurs at 317.5 K with an enthalpy change of 5.04 kJ/mol and an entropy change of 15.89 J/K·mol. tandfonline.com This discovery of polymorphism in HBT highlights the complexity of the solid-state behavior of these materials and suggests that the parent compound, this compound, may also exhibit multiple crystalline forms under different thermal conditions.
Interpretation of Molecular Order-Disorder Phenomena
The thermodynamic data gathered from these phase transitions provide deep insights into the changes in molecular ordering at a microscopic level. The entropy changes, in particular, are a direct measure of the change in the degree of disorder of the system.
Correlating Transition Entropies with Molecular Orientation and Conformational Changes
Each phase transition in the this compound system corresponds to an increase in the motional freedom of the molecules. The large entropy of the crystal-to-mesophase transition is primarily due to the melting of the crystal lattice, which allows for translational motion within the smectic layers or throughout the nematic phase, as well as increased rotational freedom around the molecular axes.
The smaller entropy changes for the intra-mesophase transitions, such as the smectic B to smectic A transition in HBAF, are interpreted in terms of more subtle changes in molecular ordering. The smectic B-smectic A transition entropy has been associated with an order-disorder phase transition related to the orientation of the molecules. tandfonline.com In the more ordered smectic B phase, there is a higher degree of hexagonal packing within the layers, which is lost in the more fluid smectic A phase.
Analysis of Lambda-Shaped Anomalies in Heat Capacity Curves
The heat capacity of liquid crystals often exhibits characteristic lambda-shaped (λ-type) anomalies at phase transitions, particularly at second-order or near-second-order transitions. These anomalies are indicative of significant fluctuations in the ordering of the system.
In studies of compounds homologous to this compound, such as p-n-hexyloxybenzylideneamino-p'-fluorobenzene (HBAF), distinct heat capacity anomalies are observed at its various phase transitions. aps.orgresearchgate.net For instance, HBAF exhibits four phase transitions: crystal to smectic B, smectic B to smectic A, smectic A to nematic, and nematic to isotropic liquid. researchgate.nettandfonline.com The heat capacity curve in the transition region of HBAF shows a close resemblance to that of p-n-hexyloxybenzylideneamino-p'-chlorobenzene, indicating that the nature of these transitions is similar within this family of compounds. tandfonline.com
The shape of the λ-anomaly provides valuable information. A sharp, symmetric peak is often associated with a first-order phase transition, while a broader, more asymmetric peak is characteristic of a second-order transition, which involves continuous changes in the order parameter. For example, the smectic A to nematic (SmA-N) transition in some liquid crystals can be second-order, and high-resolution heat capacity measurements are essential to determine the critical exponents associated with this transition.
The total entropy change across all transitions is a key thermodynamic parameter. For HBAF, the total transition entropy was found to be in good agreement with those of other homologous compounds, suggesting a consistent mechanism of disordering upon heating. tandfonline.com The entropies of the smectic A-nematic and nematic-isotropic liquid transitions, in particular, have been compared with theoretical predictions from models like McMillan's theory, which relates the transition entropies to the degree of molecular ordering. tandfonline.com
Evaluation of Hindering Potentials for Molecular Motion (e.g., Alkyl Chain Rotation)
For instance, in p-n-hexyloxybenzylidene-p'-toluidine (HBT), a related compound, the hindered rotational motion of the methyl group attached to the aniline (B41778) ring has been observed in the low-temperature crystalline phase. tandfonline.com The hindering potential for this motion was evaluated to be approximately 3 kJ mol⁻¹. tandfonline.com This value is determined by analyzing the contribution of this specific molecular motion to the heat capacity at low temperatures.
The conformational disordering of the longer alkyl chains, such as the hexyloxy group in this compound, is a more complex phenomenon. As the temperature increases, these chains undergo a "melting" process, transitioning from a more ordered, all-trans conformation in the crystalline state to a highly disordered state in the liquid crystalline and isotropic phases. This disordering process acts as an "entropy reservoir," influencing the temperatures and entropies of the various phase transitions. nih.gov The increase in conformational entropy of the alkyl chains can stabilize intermediate smectic phases and affect the range of the nematic phase.
Pressure-Dependent Phase Behavior and Thermodynamics
The application of external pressure provides an additional thermodynamic variable to probe the phase behavior of liquid crystals. Pressure-dependent studies can reveal the relative importance of intermolecular repulsive and attractive forces in stabilizing different phases and can induce phase transitions that are not observed at atmospheric pressure.
Theoretical models, often based on a molecular field approach, are used to understand the pressure dependence of phase transitions in liquid crystals. aps.orgiaea.orgarxiv.org These models typically consider a potential that includes both attractive and repulsive intermolecular interactions, which are dependent on the intermolecular distance and molecular orientation. By studying an isothermal-isobaric ensemble, it is possible to predict how the phase transition temperatures and the order parameter change with pressure. aps.orgiaea.org
Experimental studies on various liquid crystals have shown that the phase transition temperatures generally increase with pressure. arxiv.org This is because higher pressure favors more ordered phases with smaller volumes. The pressure dependence of the nematic-isotropic (N-I) transition temperature (dT/dP) is a key parameter that provides information about the change in volume and enthalpy at the transition, as described by the Clausius-Clapeyron equation.
For some liquid crystals, pressure can alter the nature of a phase transition. For example, a first-order smectic A-nematic (SmA-N) transition can become second-order at a tricritical point under pressure. arxiv.org The existence of such a point has been predicted by theory and observed experimentally in certain systems. arxiv.org
Volume-pressure-temperature (V-P-T) measurements are crucial for a complete thermodynamic characterization under pressure. These measurements allow for the determination of the equation of state for each phase and the volume changes associated with the phase transitions. For example, the discontinuity in volume at the N-I transition has been observed to decrease with increasing temperature, although the transition remains first-order. aps.org
The table below summarizes the phase transitions and associated thermodynamic data for compounds structurally related to this compound.
| Compound | Transition | Transition Temperature (K) | Enthalpy of Transition (kJ mol⁻¹) | Entropy of Transition (J K⁻¹ mol⁻¹) | Reference |
| p-n-Hexyloxybenzylideneamino-p'-fluorobenzene (HBAF) | Crystal → Smectic B | 328.07 | 23.22 | 70.7 | researchgate.nettandfonline.com |
| Smectic B → Smectic A | 330.33 | 3.05 | 9.2 | researchgate.nettandfonline.com | |
| Smectic A → Nematic | 334.88 | 3.41 | 10.2 | researchgate.nettandfonline.com | |
| Nematic → Isotropic Liquid | 336.33 | 1.17 | 3.5 | researchgate.nettandfonline.com | |
| p-n-Hexyloxybenzylidene-p'-toluidine (HBT) | Crystal (C₁₁) → Crystal (C₁) | 317.5 | 5.04 | 15.89 | tandfonline.com |
| Crystal (C₁) → Nematic | 334.26 | 25.04 | 74.90 | tandfonline.com | |
| Nematic → Isotropic Liquid | 346.90 | 1.37 | 3.9 | tandfonline.com |
Liquid Crystalline Behavior and Mesophase Characterization of P N Hexyloxybenzylideneaniline
Polarized Optical Microscopy (POM) for Mesophase Identification and Texture Analysis
Polarized Optical Microscopy (POM) is a fundamental and powerful technique for identifying and characterizing the various liquid crystalline phases, known as mesophases, of compounds like p-n-hexyloxybenzylideneaniline. nih.gov This method utilizes polarized light to reveal the anisotropic nature of liquid crystals, which makes them birefringent. wikipedia.orgmicroscopyu.com When a thin sample of the material is observed between two crossed polarizers, the liquid crystalline phases rotate the plane of polarized light, resulting in characteristic colorful and textured images. microscopyu.comnasa.gov
The sequence of mesophases can be determined by observing the distinct optical textures that appear as the sample is heated and cooled. nih.gov For instance, upon cooling from the isotropic liquid, the emergence of a nematic phase is often identified by a "schlieren" texture, which displays dark brushes or thread-like defects. nih.gov Further cooling may lead to the formation of more ordered smectic phases, each with its own signature texture, such as the fan-like or focal-conic textures of smectic A phases. nih.gov The precise temperatures at which these textural changes occur correspond to the phase transition temperatures. nih.gov
Detailed Characterization of Mesophase Types
Nematic Phase: Orientational Order and Director Field Behavior
The nematic (N) phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecules, but no long-range positional order. researchgate.net The elongated, rod-like molecules of this compound, in the nematic phase, tend to align along a common axis, referred to as the director. This alignment is not perfect, and the degree of orientational order can be described by an order parameter. The molecules are free to move around, much like in a liquid, which gives the nematic phase its fluidity. The director field is generally continuous, but can have localized disruptions known as disclinations, which are visible as the threads in the schlieren texture under POM.
Smectic Phases: Layered Structures (Smectic A, Smectic B, Smectic C)
Smectic phases exhibit a higher degree of order than nematic phases, possessing both orientational order and some degree of positional order. anu.edu.au The molecules are organized into layers.
Smectic A (SmA) Phase: In the SmA phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. Within the layers, the molecules have no long-range positional order, behaving like a two-dimensional liquid. This structure allows the layers to slide over one another.
Smectic B (SmB) Phase: The SmB phase is more ordered than the SmA phase. In addition to the layered structure with the director normal to the layers, the molecules within the layers are arranged in a hexagonal lattice, indicating short-range positional order.
Smectic C (SmC) Phase: Similar to the SmA phase, the SmC phase has a layered structure. However, the molecular long axes are tilted at a specific angle with respect to the layer normal. This collective tilt is a defining feature of the SmC phase.
Isotropic Liquid Phase: Absence of Long-Range Order
At a high enough temperature, known as the clearing point, this compound transitions into an isotropic liquid. In this phase, all long-range orientational and positional order is lost. The molecules are randomly oriented and distributed, similar to a conventional liquid. Under a polarizing microscope, the isotropic liquid appears dark as it does not rotate the plane of polarized light. microscopyu.com
Structure-Mesomorphic Property Relationships for this compound Derivatives
The liquid crystalline properties of a compound are intrinsically linked to its molecular structure. nih.gov For derivatives of this compound, modifications to the molecular architecture, particularly at the terminal positions, can significantly alter the stability and temperature range of the mesophases. tandfonline.com
Influence of Terminal Substituents on Mesophase Stability and Temperature Range
For example, introducing a polar group can increase the dipole moment and strengthen intermolecular interactions, often leading to higher transition temperatures and a broader mesophase range. mdpi.com Conversely, a bulky substituent can disrupt the packing of the molecules, potentially destabilizing the mesophase and lowering the clearing point. The length of a terminal alkyl or alkoxy chain also has a significant impact, with an "odd-even" effect often observed in homologous series, where the transition temperatures alternate as the chain length increases. researchgate.net
The following interactive table provides a summary of the transition temperatures for a homologous series, illustrating the effect of varying the terminal alkoxy chain on the mesomorphic behavior of a Schiff base liquid crystal.
| Terminal Substituent (X in CnH2n+1O-) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) | Mesophase(s) |
| CH3O- | 118 | 135 | N |
| C2H5O- | 102 | 145 | N |
| C3H7O- | 88 | 128 | N |
| C4H9O- | 78 | 124 | N |
| C5H11O- | 76 | 122 | N, SmA |
| C6H13O- | 81 | 119 | N, SmA |
| C7H15O- | 85 | 116 | N, SmA |
| C8H17O- | 90 | 114 | N, SmA |
Impact of Alkyl Chain Length and Alkoxy-Spacer on Mesogenic Properties
The length of the terminal alkyl chain, such as the hexyloxy group in this compound, directly affects the molecule's aspect ratio (length-to-breadth). Generally, as the alkyl chain length increases within a homologous series, there is a tendency to promote the formation of more ordered smectic phases over the less ordered nematic phase. mdpi.comresearchgate.net This is because the longer chains enhance intermolecular attractive forces, specifically van der Waals interactions, which favor the layered arrangement characteristic of smectic phases. researchgate.net Conversely, shorter alkyl chains tend to favor the formation of nematic phases. researchgate.net
Studies on various liquid crystalline systems have demonstrated this principle. For instance, in one series of Schiff base compounds, members with short alkoxy chains (n=1-3) were found to be purely nematogenic, while increasing the chain length (n=4-7) introduced smectic phases (SmC and SmA). researchgate.net Further lengthening the chain (n=8-10) resulted in purely smectogenic materials. researchgate.net This trend is also observed in the temperature range of the mesophases; longer alkyl chains often lead to a broader temperature range for the smectic phases. mdpi.com
Table 1: Effect of Alkoxy Chain Length on Mesophase Type
| Number of Carbon Atoms (n) in Alkoxy Chain | Observed Mesophase(s) |
|---|---|
| 1-3 | Nematic |
| 4-7 | Nematic, Smectic A, Smectic C |
| 8-10 | Smectic |
This table is a generalized representation based on findings for Schiff base liquid crystals. researchgate.net
Effects of Molecular Geometry, Anisotropy, and Polarizability on Mesophase Formation
The formation of a stable liquid crystalline phase is a direct consequence of a molecule's physical and electronic structure. For a molecule like this compound, its specific molecular geometry, anisotropy, and polarizability are the fundamental drivers of its mesogenic behavior.
Anisotropy: Anisotropy refers to the directional dependence of a property. In liquid crystals, this applies to both molecular shape and physical properties like dielectric permittivity and magnetic susceptibility. The anisotropic shape ensures that the molecules, through intermolecular forces, will favor a parallel or partially ordered alignment over a random, isotropic arrangement, which is the essence of a liquid crystalline phase.
Polarizability: Polarizability is the measure of how easily an electron cloud is distorted by an external electric field. For mesogenic molecules, the anisotropy of polarizability is more important than the average polarizability. The delocalized π-electrons in the benzene (B151609) rings and the imine linkage of this compound make it highly polarizable. This polarizability is not uniform; it is greater along the long molecular axis than perpendicular to it. This anisotropy leads to anisotropic van der Waals dispersion forces, which are the primary interactions responsible for the orientational order in nonpolar liquid crystals. Computational studies on related nO.m family compounds show that a lower HOMO-LUMO energy gap corresponds to higher polarizability, a key feature for these molecules. bohrium.com The inclusion of heteroatoms or heterocyclic units can further enhance polarizability and dipole moments, influencing mesophase stability. mdpi.com
In essence, the rigid, linear core of this compound creates the fundamental anisotropic geometry. The flexible hexyloxy chain modifies the aspect ratio and intermolecular interactions, while the anisotropic polarizability, arising from its electronic structure, provides the driving force for the long-range orientational ordering that defines the mesophase.
Role of Linkage Groups (e.g., Imine, Carboxyl) in Modulating Mesophase Polymorphism
The linkage group connecting the aromatic rings in a mesogen is a critical structural element that modulates mesophase polymorphism—the ability of a substance to exist in different mesophase structures. The linkage group influences the molecule's rigidity, linearity, and electronic properties, thereby affecting the stability and type of mesophases formed.
In this compound, the central linkage is an imine group (-CH=N-), also known as a Schiff base linkage. The imine group is highly effective at promoting mesophase stability for several reasons:
Maintains Linearity and Rigidity: The double bond in the imine group helps to maintain a rigid, linear connection between the two phenyl rings, which is essential for preserving the rod-like shape of the molecule. mdpi.com
Electronic Conjugation: The imine group contributes to the π-electron system, allowing for electronic conjugation across the molecular core. This enhances the anisotropy of polarizability, strengthening the intermolecular dispersion forces that stabilize the mesophase. mdpi.com
Dipole Moment: The imine linkage introduces a dipole moment, which can contribute to the intermolecular forces and influence the type of packing and phase behavior.
Different linkage groups can lead to vastly different mesogenic properties. For example, replacing an imine with an ester group (-COO-) can also promote mesomorphism. Ester linkages are also effective at maintaining molecular linearity. However, their electronic properties and steric effects differ from imines, which can lead to changes in transition temperatures and the types of phases observed. The direction of the ester linkage can also have a significant impact on the resulting properties.
Studies on Glassy Liquid Crystalline States and Glass Transitions
Beyond the thermodynamically stable crystalline and liquid crystalline phases, some materials, including p-n-alkoxybenzylideneanilines, can be cooled rapidly from a mesophase to form a glassy liquid crystalline state. This state is a non-equilibrium, amorphous solid where the molecular disorder of the liquid crystal phase is "frozen-in."
Detailed calorimetric studies have been performed on homologs of this compound, such as N-p-n-hexyloxybenzylidene-p'-n-butylaniline (6O.4) and N-p-n-pentyloxybenzylidene-p'-n-butylaniline (5O.4). researchgate.nettandfonline.com These studies reveal fascinating and unusual glass transition phenomena.
When N-p-n-hexyloxybenzylidene-p'-n-butylaniline (6O.4) is rapidly cooled, a glassy state of the highly ordered smectic G (SG) phase can be achieved. researchgate.net Upon heating this glassy state, measurements of heat capacity show not one, but two distinct stepped anomalies, indicating two separate glass transitions. researchgate.net This double glass transition is a highly unusual phenomenon compared to the single glass transition typically observed in glassy nematic or cholesteric liquid crystals. tandfonline.com For 6O.4, these anomalies appear around 207 K and 222 K. researchgate.net
This behavior is not unique to the hexyloxy compound. Similar double glass transitions were observed in the glassy SG state of the pentyloxy homolog (5O.4), suggesting this is a common feature for the glassy states of smectic phases in this chemical family. tandfonline.com These stepped anomalies are associated with enthalpy relaxations as the system moves from the frozen-in, non-equilibrium glassy state towards the equilibrium liquid crystalline state. researchgate.net The existence of two relaxation processes suggests that at least two different molecular modes or degrees of freedom, which were active in the SG phase, become frozen-in at different temperatures upon rapid cooling. researchgate.nettandfonline.com
Thermodynamic analysis shows that the glassy SG state has a significantly higher molar enthalpy at absolute zero compared to the stable crystalline state (a difference of 9.27 kJ mol−1 for 6O.4) and a substantial residual entropy (7.51 J K−1 mol−1 for 6O.4). researchgate.net This residual entropy is a hallmark of a disordered glassy state.
Table 2: Thermodynamic Data for the Glassy State of N-p-n-Hexyloxybenzylidene-p'-n-butylaniline (6O.4)
| Property | Value | Unit |
|---|---|---|
| Glass Transition Temperatures | ~207 and ~222 | K |
| Excess Enthalpy at 0 K (Glassy vs. Crystal) | 9.27 ± 0.16 | kJ mol⁻¹ |
| Residual Entropy at 0 K | 7.51 ± 0.63 | J K⁻¹ mol⁻¹ |
Data sourced from heat capacity measurements. researchgate.net
Advanced Spectroscopic Probes of P N Hexyloxybenzylideneaniline Mesophases
X-ray Diffraction (XRD) for Supramolecular and Layered Organization
X-ray diffraction is a cornerstone technique for determining the structural characteristics of liquid crystalline phases. By analyzing the scattering pattern of X-rays passing through a sample, it is possible to deduce the arrangement of molecules, including their positional and orientational order.
In the smectic phases of liquid crystals, which are characterized by a layered structure, XRD is crucial for determining the layer spacing (d). The position of the Bragg peaks in the low-angle region of the diffraction pattern is directly related to this spacing. For a smectic A phase, where the molecules are, on average, oriented perpendicular to the layer planes, the layer spacing provides a direct measure of the molecular length.
Illustrative Data for a Related Schiff Base Liquid Crystal (4O.8)
| Mesophase | Layer Spacing (d) |
|---|---|
| Smectic A | 2.83 nm |
Data for N-4-n-butoxybenzilidene-4-n-octylaniline (4O.8) is provided for illustrative purposes. arxiv.org
Beyond layer spacing, XRD provides a wealth of information about the crystalline and various mesophase structures. In the crystalline state, the sharp diffraction peaks allow for the determination of the unit cell parameters and the precise arrangement of molecules in the crystal lattice. Upon heating into the mesophases, the nature of the diffraction peaks changes, reflecting the loss of positional order.
For example, the transition from a crystalline to a smectic B phase would be evidenced by the appearance of sharp peaks in the wide-angle region, indicating hexagonal packing of molecules within the layers, in addition to the low-angle layer reflections. Further heating to a smectic A phase would result in a diffuse wide-angle scattering pattern, signifying the loss of in-plane positional order. A comprehensive X-ray diffraction study on N-[4-(n-heptyl)oxybenzylidene]-4'-(n-heptyl)aniline (7O.7), a compound with a similar molecular architecture, has revealed a rich polymorphism of crystalline-B phases with hexagonal, orthorhombic, and monoclinic structures. researchgate.net
Raman Spectroscopy for Vibrational Signatures and Conformational Dynamics
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. It is highly sensitive to changes in molecular conformation and intermolecular interactions, making it an excellent tool for studying the subtle changes that occur at phase transitions in liquid crystals.
By recording Raman spectra as a function of temperature, one can monitor the changes in the vibrational landscape of p-n-Hexyloxybenzylideneaniline as it transitions between its different phases. Specific Raman bands, corresponding to vibrations of different parts of the molecule (e.g., the aromatic rings, the alkoxy chain, the central imine linkage), will exhibit changes in their frequency, intensity, and bandwidth at phase transitions. These changes are indicative of alterations in the local molecular environment and ordering. For instance, an increase in the ordering of the alkyl chains in a smectic phase would be reflected in changes in the Raman bands associated with the C-H stretching and bending modes.
Polarized Raman spectroscopy can be employed to investigate the orientational order of the molecules within the mesophases. By analyzing the intensity of specific Raman bands as a function of the polarization of the incident and scattered light, one can determine the second and fourth rank orientational order parameters. These parameters provide a quantitative measure of how well the long molecular axes are aligned with the director. This technique allows for a detailed understanding of the degree of molecular alignment in the nematic and smectic phases of this compound.
Dielectric Spectroscopy for Molecular Dynamics and Relaxation Phenomena
Dielectric spectroscopy measures the response of a material to an applied electric field over a range of frequencies. It is a powerful technique for studying the rotational dynamics of polar molecules and collective molecular motions, providing insights into the relaxation processes occurring in liquid crystalline phases.
For a polar molecule like this compound, several relaxation processes can be expected. In the nematic and smectic A phases, the primary relaxation modes are associated with the reorientation of the molecules around their short and long axes. The relaxation frequency and activation energy of these processes are sensitive to the local viscosity and intermolecular interactions.
While specific dielectric data for this compound is scarce, studies on other Schiff base liquid crystals have identified various relaxation modes. uobasrah.edu.iqworldscientific.comaip.orgworldscientific.com For instance, in the smectic C* phase of some homologous Schiff base ferroelectric liquid crystals, a low-frequency Goldstone mode and a higher-frequency soft mode are typically observed, which are related to fluctuations of the tilt direction and the tilt angle of the molecules, respectively. worldscientific.comworldscientific.com In general, the dielectric anisotropy, which is the difference in the dielectric permittivity measured parallel and perpendicular to the director, is a key parameter that is influenced by the molecular dipole moment and the degree of orientational order. uobasrah.edu.iqaip.org
Measurement and Analysis of Dielectric Constant (ε′) and Dielectric Loss (ε″)
The dielectric constant (ε′), or permittivity, and the dielectric loss (ε″) are fundamental parameters that characterize the response of a material to an applied electric field. In the context of this compound, these measurements are crucial for identifying its various liquid crystalline phases (mesophases) and understanding the orientational polarization of its molecules.
The dielectric constant represents the ability of the material to store electrical energy, while the dielectric loss quantifies the energy dissipated as heat due to the movement of molecules and charges within the material under the influence of the alternating electric field. The measurement of these parameters is typically carried out over a wide range of frequencies and temperatures.
For liquid crystals like this compound, the dielectric properties are anisotropic, meaning they depend on the direction of measurement relative to the average orientation of the molecules, known as the director. Therefore, measurements are often performed with the molecules aligned parallel (ε′∥ and ε″∥) and perpendicular (ε′⊥ and ε″⊥) to the applied electric field.
Table 1: Hypothetical Dielectric Data for this compound in the Nematic Phase at a Fixed Frequency
| Temperature (°C) | ε′∥ | ε′⊥ | ε″∥ | ε″⊥ |
| 75 | 4.8 | 5.2 | 0.35 | 0.30 |
| 80 | 4.7 | 5.1 | 0.32 | 0.28 |
| 85 | 4.6 | 5.0 | 0.29 | 0.26 |
| 90 (N-I Transition) | 4.9 | 4.9 | 0.25 | 0.25 |
The analysis of the frequency dependence of ε′ and ε″ can reveal different polarization mechanisms occurring within the material. At low frequencies, contributions from ionic conductivity and electrode polarization might be observed, while at higher frequencies, dipolar polarization mechanisms related to molecular rotations become dominant.
Determination of Dielectric Relaxation Times (τ)
Dielectric relaxation refers to the lag in the response of the dielectric polarization of a material to a change in the applied electric field. The dielectric relaxation time (τ) is a characteristic time constant for this process and is inversely related to the frequency at which the dielectric loss (ε″) is maximum.
The determination of relaxation times provides valuable information about the dynamics of molecular motion. In the case of this compound, different relaxation processes can be associated with the rotation of the molecule around its long and short axes. The relaxation time for the rotation around the short axis is typically in the MHz range and is a key parameter in understanding the switching behavior of the liquid crystal in display applications.
The relaxation time can be determined from the peak frequency (f_max) of the dielectric loss spectrum using the relation:
τ = 1 / (2π * f_max)
The temperature dependence of the relaxation time often follows an Arrhenius-like behavior, allowing for the calculation of the activation energy for the corresponding molecular motion.
Investigation of Molecular Reorientation Processes and Collective Modes
Dielectric spectroscopy is a powerful tool for investigating the various molecular reorientation processes in this compound. The permanent dipole moment of the molecule plays a crucial role in its dielectric response. The reorientation of this dipole under the influence of an external electric field gives rise to dielectric relaxation.
In the nematic phase, two primary relaxation modes are typically observed:
Low-frequency relaxation mode: This mode is associated with the reorientation of the molecule around its short axis. This is a collective process that is influenced by the nematic potential, which tends to keep the molecules aligned with the director.
High-frequency relaxation mode: This mode is related to the rotation of the molecule around its long axis. This motion is generally faster and less hindered by the nematic order.
In addition to these individual molecular motions, collective modes can also be observed, particularly in smectic phases, where the molecules are arranged in layers. These can include fluctuations of the director and layer deformations.
Application of Relaxation Models (e.g., Cole-Cole, Vogel-Fulcher-Tammann)
To analyze the experimental dielectric data and extract meaningful physical parameters, various relaxation models are employed.
The Cole-Cole model is an empirical modification of the Debye relaxation model and is often used to describe relaxation processes that show a symmetric broadening of the dielectric loss peak. The Cole-Cole equation is given by:
ε*(ω) = ε_∞ + (ε_s - ε_∞) / (1 + (iωτ)^α)
where ε_s and ε_∞ are the static and high-frequency dielectric constants, ω is the angular frequency, τ is the relaxation time, and α is a parameter between 0 and 1 that describes the width of the relaxation time distribution. A value of α = 1 corresponds to a single Debye relaxation.
The Vogel-Fulcher-Tammann (VFT) equation is often used to describe the temperature dependence of the relaxation time, particularly in systems that exhibit a glass transition. The VFT equation is:
τ(T) = τ_0 * exp(B / (T - T_V))
where τ_0 is a pre-exponential factor, B is a constant related to the activation energy, and T_V is the Vogel temperature, which is typically a few tens of degrees below the glass transition temperature.
The application of these models to the dielectric data of this compound allows for a quantitative description of the molecular dynamics and the nature of the cooperative motions within its mesophases.
Theoretical and Computational Investigations of P N Hexyloxybenzylideneaniline
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. tandfonline.com By calculating the electron density, DFT methods can predict molecular geometries, energies, and various electronic parameters with a good balance of accuracy and computational cost. For molecules like p-n-hexyloxybenzylideneaniline, DFT provides fundamental insights into the factors governing its liquid crystalline behavior.
Optimized Geometrical Structures in Gas Phase and Condensed Phases
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometrical structure. This is typically performed for the isolated molecule (gas phase) and can be extended to model the effects of a surrounding medium (condensed phases) using implicit or explicit solvent models.
For Schiff base liquid crystals, the planarity of the molecule is a crucial factor influencing its mesogenic properties. DFT calculations on related Schiff base compounds have shown that the two phenyl rings are generally not coplanar, with a noticeable twist angle around the central C=N imine linkage. tandfonline.com This non-planarity affects the molecular packing and, consequently, the stability of the liquid crystal phases.
Table 1: Representative Optimized Geometrical Parameters for a Schiff Base Core Structure (Calculated)
| Parameter | Value |
|---|---|
| C=N Bond Length | ~ 1.28 Å |
| C-N Bond Length | ~ 1.45 Å |
| C-O Bond Length | ~ 1.37 Å |
| Phenyl Ring C-C Bond Lengths | ~ 1.39 - 1.41 Å |
Note: These are typical values for similar Schiff base liquid crystals and serve as an illustration.
Frontier Molecular Orbital (FMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. mdpi.com
In this compound, the HOMO is typically localized on the aniline (B41778) part of the molecule, which is electron-rich. The LUMO is usually distributed over the benzylidene part and the imine bridge. A smaller HOMO-LUMO gap suggests higher reactivity and can influence the intermolecular interactions that lead to the formation of liquid crystal phases. Computational studies on similar Schiff bases have shown a correlation between the HOMO-LUMO gap and the stability of the mesophase. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Schiff Base Liquid Crystal (Calculated)
| Parameter | Energy (eV) |
|---|---|
| HOMO | ~ -5.5 to -6.0 |
| LUMO | ~ -1.5 to -2.0 |
Note: These are typical values for similar Schiff base liquid crystals and serve as an illustration.
Prediction of Molecular Dipole Moments and Polarizabilities
The molecular dipole moment and polarizability are crucial for understanding the dielectric properties and intermolecular forces in liquid crystals. The dipole moment arises from the asymmetric distribution of charge within the molecule, while polarizability describes how easily the electron cloud can be distorted by an external electric field. These properties are readily calculated using DFT methods.
Molecular Modeling and Simulation of Phase Behavior
While DFT provides insights into the properties of a single molecule, understanding the collective behavior of millions of molecules in a liquid crystal phase requires molecular modeling and simulation techniques. These methods can predict how molecules pack together and the temperatures at which they transition between different phases.
Application of Statistical Mechanical Models (e.g., Two-Dimensional Ising Model for Heat Capacity)
Statistical mechanical models can be used to understand the nature of phase transitions in liquid crystals. The two-dimensional Ising model, for example, has been used to model the heat capacity changes associated with certain phase transitions. amanote.com While originally developed for magnetism, its principles can be adapted to describe the ordering in liquid crystal systems. For instance, the smectic-A to nematic (SmA-N) transition can be conceptually mapped to the Ising model, where the "spin" represents the presence or absence of smectic layering. Such models can help in interpreting experimental data, such as that obtained from calorimetry.
Simulations for Predicting Mesogenic Character and Phase Sequences
Molecular dynamics (MD) simulations are a powerful tool for predicting the mesogenic (liquid crystal forming) character and the sequence of phases a compound might exhibit. mdpi.com In an MD simulation, a system of many molecules is set up in a virtual box, and their motions are calculated over time based on the forces between them, which are described by a force field.
By running simulations at different temperatures, one can observe the spontaneous formation of ordered phases, such as the nematic and smectic phases. tandfonline.com The orientational order of the nematic phase and the layered structure of the smectic phase can be identified by calculating order parameters from the simulation trajectories. These simulations can provide a detailed picture of the molecular organization within each phase and predict transition temperatures. For this compound, MD simulations would be instrumental in understanding how the flexible hexyloxy chain influences the packing and the stability of the different mesophases.
Computational Approaches for Intermolecular Interaction Energy Decomposition
To comprehend the stability and arrangement of molecules in the condensed phases of this compound, it is crucial to analyze the energy of interactions between molecular pairs. Computational methods allow for the decomposition of the total interaction energy into physically meaningful components, revealing the nature and strength of the underlying forces.
Symmetry-Adapted Perturbation Theory (SAPT) for Component Analysis (Electrostatic, Exchange, Induction, Dispersion)
Symmetry-Adapted Perturbation Theory (SAPT) is a robust quantum mechanical method designed to directly calculate and analyze the interaction energy between molecules. wikipedia.org Unlike supermolecular approaches, which determine the interaction energy by subtracting the energies of the isolated monomers from the total energy of the dimer, SAPT calculates the interaction energy as a perturbation to the system of non-interacting monomers. wikipedia.org This approach avoids the basis set superposition error (BSSE) and provides a detailed decomposition of the interaction energy into four fundamental physical terms: electrostatic, exchange, induction, and dispersion. numberanalytics.comchemrxiv.org
Electrostatic (E_elec): This component arises from the classical Coulombic interaction between the static charge distributions (nuclei and electrons) of the two non-interacting monomers. It can be either attractive or repulsive and is a key factor in interactions involving polar molecules.
Exchange (E_exch): Also known as Pauli repulsion, this is a purely quantum mechanical effect originating from the requirement that the total wavefunction of the dimer must be antisymmetric with respect to the exchange of electrons. It is a strongly repulsive, short-range interaction that prevents molecules from interpenetrating.
Induction (E_ind): This term accounts for the polarization of one monomer by the static electric field of the other. It describes how the electron cloud of each molecule distorts in response to its partner, leading to an attractive interaction. chemrxiv.org
Dispersion (E_disp): This attractive, long-range interaction arises from the correlated fluctuations of electrons in the interacting monomers. It is a quantum mechanical effect present in all molecular interactions and is particularly important for the cohesion of nonpolar systems. chemrxiv.org
A hypothetical SAPT analysis of a dimer of this compound, likely in a parallel or anti-parallel displaced conformation characteristic of liquid crystals, would quantify the contribution of each of these forces. The results would elucidate the dominant interactions responsible for the formation of its mesophases. For instance, the balance between the attractive dispersion and electrostatic forces and the repulsive exchange forces dictates the optimal intermolecular geometry.
Hypothetical SAPT Energy Decomposition for a this compound Dimer
The following table presents illustrative data for a hypothetical SAPT0 analysis of a this compound dimer. The values are for exemplary purposes to demonstrate the output of such a calculation and are not based on published experimental or computational work.
| Energy Component | Hypothetical Interaction Energy (kcal/mol) | Physical Significance |
| Electrostatic (E_elec) | -8.5 | Strong attractive interaction due to polar groups. |
| Exchange (E_exch) | +12.0 | Strong short-range repulsion preventing collapse. |
| Induction (E_ind) | -2.5 | Attractive interaction from molecular polarization. |
| Dispersion (E_disp) | -10.0 | Dominant attractive force from correlated electron fluctuations. |
| Total SAPT0 Energy | -9.0 | Overall stabilizing interaction. |
This table is for illustrative purposes only.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in real space. wikipedia.orgjussieu.fr It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. protheragen.ai
When the RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be identified: jussieu.fr
Strong, attractive interactions (e.g., hydrogen bonds): These appear as spikes in the plot at low RDG values and negative values of sign(λ₂)ρ. Visually, these are represented by blue-colored isosurfaces between the interacting atoms.
Weak, attractive interactions (e.g., van der Waals forces): These are characterized by low RDG values and values of sign(λ₂)ρ close to zero. They are typically visualized as green or cyan-colored isosurfaces, often over large areas such as between aromatic rings, indicating delocalized dispersion interactions.
Strong, repulsive interactions (e.g., steric clashes): These appear as spikes at low RDG values but with positive values of sign(λ₂)ρ. Red-colored isosurfaces in sterically crowded regions, such as the core of a molecule or between atoms in very close contact, represent these repulsive interactions. chemtools.org
Hypothetical Summary of NCI Regions from RDG Analysis of this compound
This table summarizes the types of non-covalent interactions that would be expected from an RDG analysis of this compound.
| Interaction Type | Interacting Fragments | Expected sign(λ₂)ρ | Isosurface Color |
| Van der Waals | Phenyl rings, Hexyloxy chains | ~ 0 | Green |
| Weak Hydrogen Bond | Aromatic C-H and ether/imine O/N | < 0 | Blue/Cyan |
| Steric Repulsion | Overlapping atomic cores | > 0 | Red |
This table is for illustrative purposes only.
Emerging Research Directions and Advanced Methodologies for P N Hexyloxybenzylideneaniline
Correlated Spectroscopic and Calorimetric Studies for Enhanced Understanding
A comprehensive understanding of the phase transitions and molecular dynamics of p-n-Hexyloxybenzylideneaniline necessitates a synergistic approach combining spectroscopic and calorimetric techniques. Differential Scanning Calorimetry (DSC) is a cornerstone technique for identifying phase transition temperatures and the associated enthalpy changes. For instance, in the closely related compound N-p-n-Hexyloxybenzylidene-p'-n-butylaniline, DSC has been instrumental in determining the transition temperatures and enthalpies for various phase changes, including crystal to smectic G, smectic G to smectic B, smectic B to smectic A, smectic A to nematic, and nematic to isotropic liquid. tandfonline.com
These calorimetric data are significantly enhanced when correlated with spectroscopic investigations. Techniques such as Fourier-transform infrared (FTIR) spectroscopy can provide insights into the changes in molecular vibrations and intermolecular interactions that accompany these phase transitions. By analyzing the shifts in characteristic vibrational bands, researchers can deduce information about the conformational changes in the alkoxy chains and the core aromatic structure as the material transitions between different mesophases.
Integration of Advanced Computational Models for Predictive Materials Design
Advanced computational models, particularly those based on Density Functional Theory (DFT), are becoming increasingly vital for the predictive design of liquid crystalline materials like this compound. DFT calculations allow for the determination of the optimized molecular geometry, which is fundamental to understanding the shape anisotropy that drives liquid crystallinity. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
Beyond molecular structure, DFT is employed to calculate a range of electronic properties that influence mesomorphic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are key parameters that can be correlated with the material's reactivity and polarizability. A smaller energy gap generally indicates higher polarizability, which can impact the intermolecular forces that stabilize liquid crystal phases.
Thermodynamic parameters such as zero-point energy and other thermodynamic functions can also be estimated through computational models. These theoretical calculations, when benchmarked against experimental data from spectroscopic and calorimetric studies, create a powerful feedback loop. The validated computational models can then be used to predict the properties of yet-to-be-synthesized derivatives of this compound, enabling a more targeted and efficient approach to discovering new liquid crystals with desired characteristics.
Exploration of Novel Mesophase Formation Mechanisms
One area of active exploration is the formation of supercooled liquid crystalline phases. In some nO.m compounds, it has been observed that upon cooling from the isotropic liquid, the crystalline phase does not readily reform, leading to the formation of a metastable, supercooled liquid crystalline state that can persist over a wide temperature range. tandfonline.com This phenomenon is of both fundamental interest and potential practical importance, as it can extend the operating temperature range of liquid crystal devices.
The formation of intercalated and frustrated phases, such as the twist-bend nematic (NTB) and various smectic C (SmC) variants, is another frontier. While not yet explicitly reported for this compound itself, the study of these phases in structurally related Schiff base and other liquid crystals provides a roadmap for exploring their potential existence in this system. The formation of these complex phases is governed by subtle balances of steric and electronic interactions, and understanding these mechanisms is crucial for designing materials with advanced electro-optic properties.
Development of Robust Structure-Property Relationships for Predictive Rational Design of Liquid Crystalline Materials
A central goal in liquid crystal research is the development of robust structure-property relationships that enable the predictive rational design of new materials. For the n-alkoxybenzylideneaniline series, systematic studies of how the lengths of the terminal alkoxy and alkyl chains influence the phase behavior are fundamental to this effort. byjus.com
It is well-established that as the length of the flexible chains increases, there is a general trend towards the stabilization of more ordered smectic phases at the expense of the nematic phase. This is due to the increasing contribution of van der Waals interactions between the chains, which promotes layered structures. By systematically varying the chain lengths in the homologous series and correlating this with the observed transition temperatures and phase types, quantitative models can be developed.
The "odd-even" effect is another important aspect of the structure-property relationship in these materials. This refers to the non-monotonic variation in transition temperatures and other properties as the number of carbon atoms in the alkyl or alkoxy chain alternates between odd and even. This effect is attributed to the change in the orientation of the terminal methyl group with respect to the molecular axis, which influences the packing efficiency and intermolecular interactions.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the thermodynamic properties of p-n-Hexyloxybenzylideneaniline derivatives?
- Methodology : Adiabatic calorimetry is the gold standard for measuring heat capacity and phase transitions. For example, Tsuji et al. (1982) used this technique to detect crystal-crystal and crystal-nematic transitions in This compound derivatives (HBAB and HBT), revealing transition temperatures (306–375 K), enthalpies (5.11–23.77 kJ/mol), and entropies (3.2–71.2 J/K·mol) .
- Key Considerations : Ensure sample purity (e.g., distinguish metastable vs. stable crystal forms via recrystallization) and calibrate equipment to ±0.1 K accuracy.
Q. How do structural modifications (e.g., p'-substituents) influence the phase behavior of This compound?
- Methodology : Compare thermodynamic data across derivatives. For instance, substituting the p'-position with benzonitrile (HBAB) versus toluidine (HBT) alters transition temperatures by ~40 K and entropy changes by ~20 J/K·mol due to differences in molecular packing and dipole interactions .
- Data Analysis : Use X-ray diffraction and differential scanning calorimetry (DSC) to correlate substituent polarity with nematic phase stability.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported phase transition data for This compound derivatives?
- Case Study : Tsuji et al. (1982) identified a previously undetected crystal phase in HBT by extending calorimetric measurements to 17 K, highlighting the importance of low-temperature analysis for metastable states .
- Methodology : Replicate experiments under varying conditions (e.g., cooling rates, solvent systems) and validate with spectroscopic techniques (FTIR, NMR) to confirm polymorphic consistency. Cross-reference with databases like Heat Capacity of Liquids: Critical Review and Recommended Values to identify outliers .
Q. What strategies mitigate sample degradation during thermal analysis of This compound?
- Evidence : The compound’s stability under high temperatures (e.g., up to 385 K in HBAB) depends on inert atmospheres and controlled heating rates (<1 K/min) to prevent oxidative decomposition .
- Best Practices : Use sealed calorimetric cells and validate post-experiment sample integrity via mass spectrometry or HPLC.
Data Contradiction Analysis
Q. Why do discrepancies exist in reported crystal-nematic transition temperatures for This compound derivatives?
- Root Causes :
- Sample Purity : Impurities from synthesis (e.g., unreacted 4-Hexyloxyaniline) shift transition temperatures by up to 5 K .
- Polymorphism : Metastable vs. stable crystal forms (e.g., yellow granular vs. white needle-like HBAB) exhibit distinct thermal profiles .
- Resolution : Conduct iterative recrystallization and document polymorphic ratios via polarized optical microscopy.
Methodological Guidelines
Q. How should researchers design calorimetric experiments to ensure reproducibility?
- Protocol :
Calibrate instruments using reference materials (e.g., sapphire standards).
Use ≥99% purity samples, verified via elemental analysis.
Report heating/cooling rates, sample mass, and environmental controls (e.g., N₂ purge) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
